molecular formula C12H14N2O4 B1456661 (2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 1309019-70-2

(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1456661
M. Wt: 250.25 g/mol
InChI Key: DKTPZRKQLBBTRE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 250.25 g/mol .

Scientific Research Applications

Hydrogen Bonding in Dihydropyridines

Research on compounds similar to "(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid" often explores their chemical properties, such as hydrogen bonding. For instance, a study on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids and their analogs demonstrated the presence of hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle. This bonding was observed through ring proton chemical shifts in DMSO solution and confirmed by X-ray crystallography, revealing unique chelate ring structures and infinite structures in solid state due to inter- and intramolecular hydrogen bonds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Enantioselective Reductions

Chiral bridged macrocyclic 1,4-dihydropyridines, which are structurally related to the compound , have been synthesized and evaluated for their potential in enantioselective reductions. These compounds, synthesized from various amino acids and incorporated with different bridges, demonstrate the capability to reduce activated carbonyl compounds to their corresponding alcohols in the presence of a nonprotic solvent and a stoichiometric amount of Mg(ClO4)2·1.5H2O. The enantiomeric excesses achieved in these reactions provide insights into the influence of the macrocyclic structure on the enantioselectivity of reductions (Talma et al., 1985).

Chemical Synthesis and Characterization

The compound "2-oxo-1,2-dihydropyridine-1-acetic acid" represents a closely related chemical structure and has been synthesized through the reaction of 2-hydroxypyridine and chloroacetic acid. The product was characterized by elemental analysis, infrared spectroscopy, and single crystal X-ray diffraction, revealing its solid-state structure and the absence of a betaine configuration, which could have implications for the reactivity and potential applications of similar compounds in chemical synthesis (Zhao, 2005).

Future Directions

: BLD Pharm Products

properties

IUPAC Name

(2S)-1-(1-methyl-2-oxopyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-13-6-4-8(7-10(13)15)11(16)14-5-2-3-9(14)12(17)18/h4,6-7,9H,2-3,5H2,1H3,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTPZRKQLBBTRE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid

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